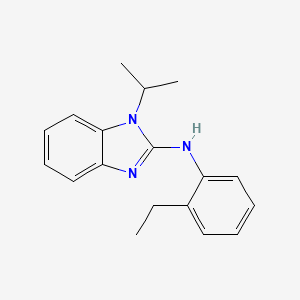
1-(2-chlorophenyl)-4-(4-ethylbenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorophenyl)-4-(4-ethylbenzyl)piperazine (also known as GBR-12909) is a chemical compound that belongs to the class of piperazine derivatives. It is a potent and selective dopamine reuptake inhibitor, which means it can increase the levels of dopamine in the brain by blocking its reuptake. This property makes it a potential candidate for the treatment of various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance abuse.
Wirkmechanismus
GBR-12909 works by inhibiting the reuptake of dopamine in the brain, which leads to an increase in its concentration in the synaptic cleft. This, in turn, enhances dopaminergic neurotransmission and can improve various neurological functions, including motor control, attention, and reward processing.
Biochemical and Physiological Effects:
GBR-12909 has been shown to have various biochemical and physiological effects in the brain. For instance, it can increase the levels of dopamine and its metabolites in the striatum, which is a brain region involved in motor control and reward processing. It can also increase the levels of norepinephrine and serotonin in the prefrontal cortex, which is a brain region involved in attention and executive function.
Vorteile Und Einschränkungen Für Laborexperimente
GBR-12909 has several advantages as a research tool for investigating dopamine function in the brain. It is a highly selective dopamine reuptake inhibitor, which means it can specifically target dopaminergic neurotransmission without affecting other neurotransmitter systems. It is also relatively easy to synthesize and can be administered in various forms, including intraperitoneal injection and oral gavage.
However, GBR-12909 also has some limitations as a research tool. For instance, it can be toxic at high doses and can cause neurotoxicity in some animal models. It can also have off-target effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems.
Zukünftige Richtungen
There are several future directions for research on GBR-12909. One potential direction is to investigate its potential as a treatment for other neurological disorders, such as depression and anxiety. Another direction is to develop more selective and potent dopamine reuptake inhibitors that can overcome the limitations of GBR-12909. Additionally, future research could focus on elucidating the molecular mechanisms underlying the neurotoxicity of GBR-12909 and developing strategies to mitigate its adverse effects.
Synthesemethoden
GBR-12909 can be synthesized using various methods, including the reduction of 1-(2-chlorophenyl)piperazine with sodium borohydride, the reaction of 1-(2-chlorophenyl)piperazine with 4-ethylbenzyl chloride in the presence of a base, or the condensation of 1-(2-chlorophenyl)piperazine with 4-ethylbenzaldehyde in the presence of a reducing agent.
Wissenschaftliche Forschungsanwendungen
GBR-12909 has been extensively studied for its potential therapeutic applications in various neurological disorders. For instance, it has been shown to improve motor function and reduce the symptoms of Parkinson's disease in animal models. It has also been investigated as a potential treatment for ADHD, as it can improve attention and impulsivity in animal models and human subjects. Additionally, GBR-12909 has been studied for its potential to reduce drug-seeking behavior in individuals with substance abuse disorders.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-4-[(4-ethylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2/c1-2-16-7-9-17(10-8-16)15-21-11-13-22(14-12-21)19-6-4-3-5-18(19)20/h3-10H,2,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXNAJUBVIHMBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-4-[(4-ethylphenyl)methyl]piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![dimethyl 2,2'-[(3-chloro-4-methyl-2-oxo-2H-chromene-5,7-diyl)bis(oxy)]diacetate](/img/structure/B5786476.png)




![2-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B5786506.png)
![N-(tert-butyl)-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide](/img/structure/B5786517.png)
![2-[(2,4-dichlorobenzyl)thio]-5-methoxy-1H-benzimidazole](/img/structure/B5786528.png)
![3-[4-allyl-5-(benzylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5786543.png)
![N-[2-(dimethylamino)ethyl]-3-nitrobenzamide](/img/structure/B5786550.png)
![N'-[(2,3-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5786557.png)
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-tetrazole](/img/structure/B5786569.png)
![4-[(diaminomethylene)carbonohydrazonoyl]phenyl benzenesulfonate](/img/structure/B5786575.png)
![6-chloro-7-[(3-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5786583.png)